METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
Description
METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of pyridine, oxadiazole, and benzoate moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
methyl 4-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-24-16(23)11-4-6-13(7-5-11)19-14(22)10-26-17-21-20-15(25-17)12-3-2-8-18-9-12/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIRSYMQDMNISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the cyclization of hydrazides with carbon disulfide, followed by oxidation. The pyridine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the pyridine ring can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
METHYL 4-(2-{[5-(PYRIDIN-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE can be compared with other similar compounds, such as:
Methyl 4-aminobenzoate: Lacks the oxadiazole and pyridine moieties, resulting in different chemical and biological properties.
Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate: Contains a thiadiazole ring instead of an oxadiazole ring, which can lead to different reactivity and biological activities.
Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-triazol-2-yl]sulfanyl}acetyl)amino]benzoate: Features a triazole ring, which can alter its interaction with molecular targets and its overall biological profile.
Biological Activity
Methyl 4-(2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring and an oxadiazole moiety, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The aim of this article is to explore the biological activity of this compound through various studies and data analyses.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disk diffusion methods . The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Properties
The potential anticancer activity of methyl 4-(2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfany}acetamido)benzoate has been explored in various research contexts. A related compound was shown to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. This inhibition can lead to reduced tumor growth and metastasis by altering the tumor microenvironment .
Anti-inflammatory Effects
Compounds with similar structural features have also been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in models of arthritis and other inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in Science.gov investigated the antimicrobial efficacy of related oxadiazole compounds. The results demonstrated that these compounds exhibited notable activity against Candida albicans and Staphylococcus aureus, suggesting a potential for developing new antimicrobial agents based on this scaffold .
Research on Anticancer Activity
A comprehensive study on methyl 5-sulfamoyl-benzoates revealed their ability to inhibit CAIX effectively. This study utilized various assays to determine binding affinities and cytotoxicity against cancer cell lines, indicating that modifications to the benzoate structure could enhance efficacy against cancer cells .
Data Tables
| Activity Type | Compound | Target | Efficacy |
|---|---|---|---|
| Antimicrobial | Methyl 4-(2-{[5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfany}Acetamido)Benzoate | Staphylococcus aureus | Moderate |
| Anticancer | Related Sulfonamide Compounds | Carbonic Anhydrase IX (CAIX) | High |
| Anti-inflammatory | Oxadiazole Derivatives | COX Enzymes | Significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
